
7-Brom-5-Fluor-3-methyl-1H-Indol
Übersicht
Beschreibung
7-Bromo-5-fluoro-3-methyl-1H-indole: is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-5-fluoro-3-methyl-1H-indole is used as a building block in organic synthesis to create more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the structure-activity relationships of indole derivatives. It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Medicine: Indole derivatives, including 7-Bromo-5-fluoro-3-methyl-1H-indole, are investigated for their potential pharmacological properties. They may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 7-bromo-5-fluoro-3-methyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, contributing to the compound’s overall biological activity.
Result of Action
Given the known biological activities of indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Biochemische Analyse
Cellular Effects
7-Bromo-5-fluoro-3-methyl-1H-indole influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to modulate signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, 7-Bromo-5-fluoro-3-methyl-1H-indole may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 7-Bromo-5-fluoro-3-methyl-1H-indole involves its interaction with various biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific receptors and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses. The exact molecular targets of 7-Bromo-5-fluoro-3-methyl-1H-indole are still being studied, but its structural similarity to other indole derivatives suggests it may share common binding sites and mechanisms of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-5-fluoro-3-methyl-1H-indole can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies are needed to fully understand the temporal effects of 7-Bromo-5-fluoro-3-methyl-1H-indole on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of 7-Bromo-5-fluoro-3-methyl-1H-indole can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects and dose-response relationships are critical to understanding the compound’s safety and efficacy. Studies on dosage effects are essential to determine the optimal therapeutic dose and to identify any potential toxicities associated with high doses of 7-Bromo-5-fluoro-3-methyl-1H-indole.
Metabolic Pathways
7-Bromo-5-fluoro-3-methyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The metabolic pathways of indole derivatives often involve oxidation, reduction, and conjugation reactions, which can influence the compound’s bioavailability and activity. Understanding the metabolic pathways of 7-Bromo-5-fluoro-3-methyl-1H-indole is crucial for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 7-Bromo-5-fluoro-3-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The distribution of 7-Bromo-5-fluoro-3-methyl-1H-indole is influenced by factors such as its lipophilicity, molecular size, and affinity for transport proteins. Studying its transport and distribution can provide insights into its pharmacodynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Bromo-5-fluoro-3-methyl-1H-indole is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 7-Bromo-5-fluoro-3-methyl-1H-indole can influence its interactions with other biomolecules and its overall efficacy. Understanding its subcellular localization can help elucidate its mechanism of action and potential therapeutic targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pre-synthesized indole derivative. The process may involve:
Bromination: Introduction of a bromine atom at the 7th position of the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom at the 5th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Introduction of a methyl group at the 3rd position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 7-Bromo-5-fluoro-3-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-7-fluoro-3-methyl-1H-indole
- 7-Bromo-5-chloro-3-methyl-1H-indole
- 5-Fluoro-7-methyl-1H-indole
Comparison: Compared to similar compounds, 7-Bromo-5-fluoro-3-methyl-1H-indole is unique due to the specific positions of the bromine, fluorine, and methyl groups on the indole ring. These substitutions can significantly affect its chemical reactivity, biological activity, and physical properties. For instance, the presence of both bromine and fluorine atoms can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions.
Eigenschaften
IUPAC Name |
7-bromo-5-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPHXXHZNPGTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694852 | |
| Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883001-24-9 | |
| Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B1441446.png)
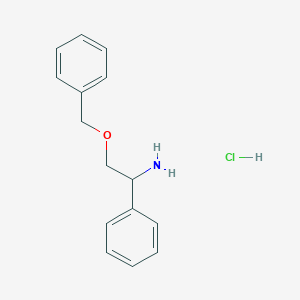
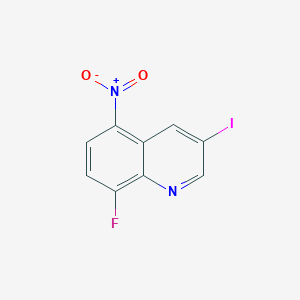
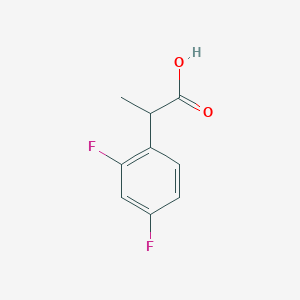

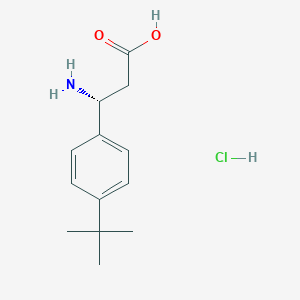


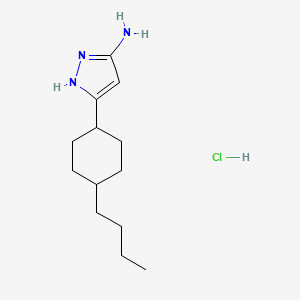
![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)
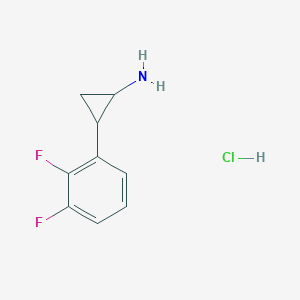
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)

![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)
